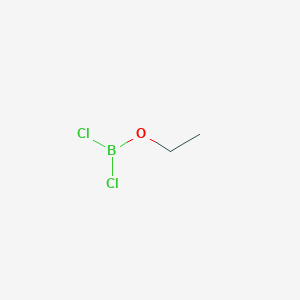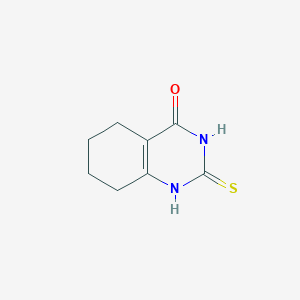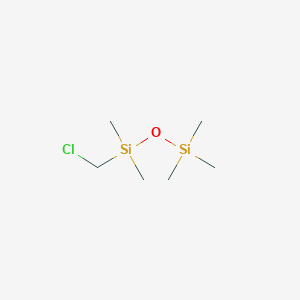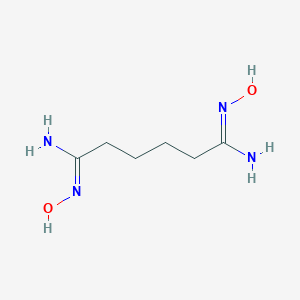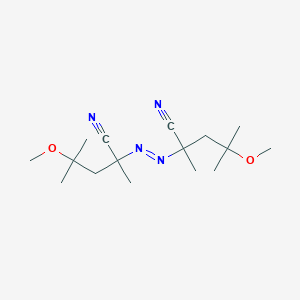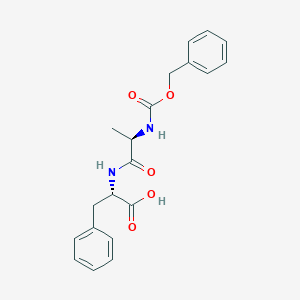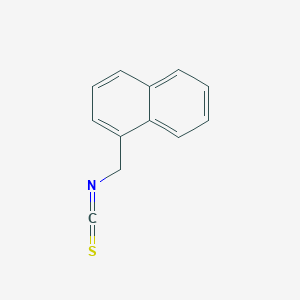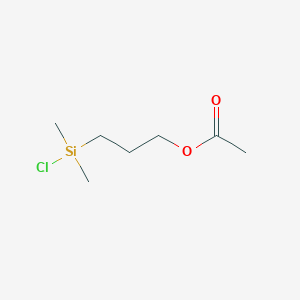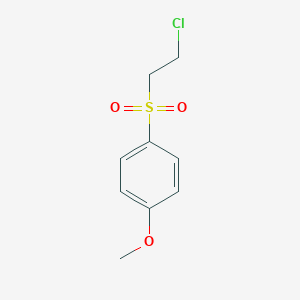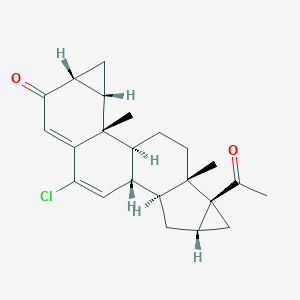
Gestaclone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gestaclone is a chemical compound used in scientific research for its ability to stimulate the growth of cells. It is often used in the field of cell biology to study the effects of different compounds on cell growth and development. Gestaclone is synthesized using a specific method and has a unique mechanism of action that makes it a valuable tool for researchers. In
Mechanism of Action
The mechanism of action of Gestaclone is not fully understood, but it is believed to work by activating a specific signaling pathway in cells. This pathway is known as the Wnt signaling pathway and is involved in the regulation of cell growth and development. Gestaclone has been shown to activate this pathway, leading to increased cell growth and proliferation.
Biochemical and Physiological Effects:
Gestaclone has a number of biochemical and physiological effects on cells. It has been shown to stimulate the expression of genes involved in cell growth and proliferation, as well as the production of proteins that are important for cell survival. Gestaclone has also been shown to increase the activity of enzymes involved in energy metabolism, which may contribute to its ability to stimulate cell growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of Gestaclone is its ability to stimulate cell growth in a wide variety of cell types. This makes it a valuable tool for researchers studying the effects of different compounds on these cell types. However, there are also some limitations to the use of Gestaclone in lab experiments. For example, it may not be suitable for use in experiments that require the inhibition of cell growth, as it may interfere with the results of these experiments.
Future Directions
There are many potential future directions for the use of Gestaclone in scientific research. One possible direction is the development of new compounds that are similar in structure and function to Gestaclone but have different properties. Another possible direction is the use of Gestaclone in combination with other compounds to study the effects of these compounds on cell growth and development. Additionally, Gestaclone may be used in the development of new treatments for diseases that involve abnormal cell growth, such as cancer.
Synthesis Methods
Gestaclone is synthesized using a specific method that involves the reaction of two chemical compounds, benzylamine, and 2,4-thiazolidinedione. The reaction is carried out in the presence of a catalyst, which helps to speed up the reaction and increase the yield of the final product. The final product is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
Gestaclone is widely used in scientific research for its ability to stimulate cell growth. It is often used in the field of cell biology to study the effects of different compounds on cell growth and development. Gestaclone has been shown to stimulate the growth of a variety of cell types, including cancer cells, stem cells, and neuronal cells. This makes it a valuable tool for researchers studying the effects of different compounds on these cell types.
properties
CAS RN |
19291-69-1 |
|---|---|
Product Name |
Gestaclone |
Molecular Formula |
C23H27ClO2 |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
(1S,2S,3S,5R,11S,12S,14S,16S,17S)-16-acetyl-9-chloro-2,17-dimethylhexacyclo[9.8.0.02,8.03,5.012,17.014,16]nonadeca-7,9-dien-6-one |
InChI |
InChI=1S/C23H27ClO2/c1-11(25)23-10-12(23)6-16-13-8-19(24)18-9-20(26)14-7-17(14)22(18,3)15(13)4-5-21(16,23)2/h8-9,12-17H,4-7,10H2,1-3H3/t12-,13+,14+,15-,16-,17-,21-,22-,23-/m0/s1 |
InChI Key |
VUWYSFAIXUWQRQ-VMKBGRNBSA-N |
Isomeric SMILES |
CC(=O)[C@@]12C[C@@H]1C[C@@H]3[C@@]2(CC[C@H]4[C@H]3C=C(C5=CC(=O)[C@@H]6C[C@@H]6[C@]45C)Cl)C |
SMILES |
CC(=O)C12CC1CC3C2(CCC4C3C=C(C5=CC(=O)C6CC6C45C)Cl)C |
Canonical SMILES |
CC(=O)C12CC1CC3C2(CCC4C3C=C(C5=CC(=O)C6CC6C45C)Cl)C |
synonyms |
Gestaclone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




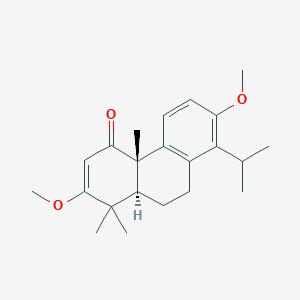
![6-Bromobenzo[b]thiophene](/img/structure/B96252.png)
![4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one](/img/structure/B96255.png)
